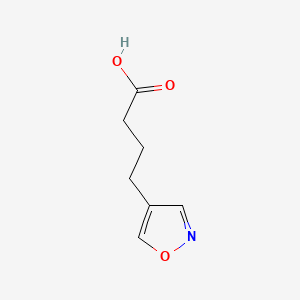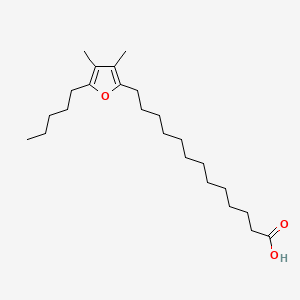
13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid
Vue d'ensemble
Description
“13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid” is a type of fatty acid. Its systematic name is “13-(5-pentyl-3,4-dimethylfuran-2-yl)-tridecanoic acid”. It belongs to the category of Fatty Acyls [FA], specifically Heterocyclic fatty acids [FA0115], Unsaturated fatty acids [FA0103], and Branched fatty acids [FA0102] .
Molecular Structure Analysis
The molecular formula of this compound is C24H42O3. It has an exact mass of 378.313395 . The structure includes a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen .Physical And Chemical Properties Analysis
This compound has 27 heavy atoms and 1 aromatic ring. It has 17 rotatable bonds. The Van der Waals molecular volume is 418.95. The topological polar surface area is 50.44. It has 1 hydrogen bond donor and 3 hydrogen bond acceptors. The logP value is 7.55, and the molar refractivity is 113.54 .Applications De Recherche Scientifique
Synthesis of Mono and Dideuterated Tridecanoic Acids for Biochemical Studies : A study detailed the synthesis of mono and dideuterated tridecanoic acids, essential probes for research on desaturases. This process involved key intermediates like ketones and alcohols, leading to the desired tridecanoic acids (Abad, Fabriàs, & Camps, 2000).
Antioxidant Properties in Fungi : Furan fatty acids, including compounds similar to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid, have been identified in fungi. These compounds, such as 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid, exhibit significant antioxidant properties (Müller et al., 2022).
Enzymatic Monoene 1,4-Dehydrogenation in Pheromone Biosynthesis : A study investigated the enzymatic transformation of tetradecenoic acid in moth pheromone biosynthesis, utilizing tridecanoic acid derivatives as probes. This research provides insights into the stereochemical aspects of such enzymatic processes (Rodríguez, Clapés, Camps, & Fabriàs, 2002).
Epoxidation of Polyunsaturated Fatty Acid Double Bonds : Research explored the use of dimethyldioxirane for epoxidizing polyunsaturated fatty acids, highlighting regioselective features influenced by the supramolecular organization of fatty acids. This study provides a method for synthesizing compounds like 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Grabovskiy et al., 2006).
Characterization of Bacterial Metabolites of IP25 in Arctic Sediments : This study focused on the mass spectrometry characterization and quantification of bacterial metabolites related to IP25, a sea ice biomarker proxy. The metabolites studied include compounds structurally related to 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid (Rontani, Aubert, & Belt, 2018).
Mécanisme D'action
Target of Action
The primary target of 13-(3,4-Dimethyl-5-pentylfuran-2-YL)tridecanoic acid is carnitine palmitoyltransferase 1 (CPT1) . CPT1 is an enzyme that plays a crucial role in the transport of long-chain fatty acids into the mitochondria, where they undergo beta-oxidation for energy production .
Mode of Action
The compound interacts with its target, CPT1, by being converted into 13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoylcarnitine . This conversion facilitates the transport of the compound into the mitochondrial matrix .
Biochemical Pathways
The compound affects the fatty acid oxidation pathway . Once inside the mitochondria, it undergoes beta-oxidation, a process that breaks down fatty acids to produce energy .
Result of Action
The primary result of the compound’s action is the production of energy through the beta-oxidation of fatty acids in the mitochondria . This process is essential for maintaining cellular functions and energy homeostasis.
Propriétés
IUPAC Name |
13-(3,4-dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O3/c1-4-5-14-17-22-20(2)21(3)23(27-22)18-15-12-10-8-6-7-9-11-13-16-19-24(25)26/h4-19H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCISJPUCXSEESK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(O1)CCCCCCCCCCCCC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00852743 | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57818-43-6 | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57818-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-(3,4-Dimethyl-5-pentylfuran-2-yl)tridecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00852743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dimethyl-5-pentyl-2-furantridecanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0061649 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid](/img/structure/B583209.png)
![4-[2-(2-Amino-4,5,6,7-tetrahydro-4,6-dioxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic Acid Methyl Ester](/img/structure/B583210.png)

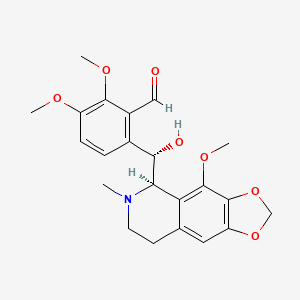
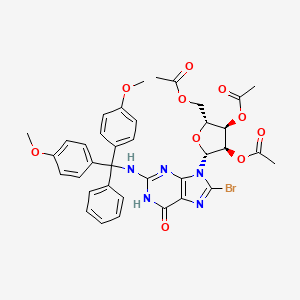
![Calcium;(Z,3S,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B583220.png)

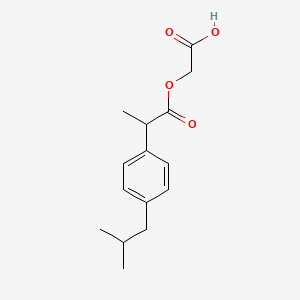

![4-[(4-Amino-2-ethoxy-5-nitrobenzoyl)amino]-1-piperidinecarboxylic Acid Ethyl Ester](/img/structure/B583226.png)

